N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex peptide structures, incorporating multiple heterocyclic amino acid derivatives and modified backbone elements. The complete International Union of Pure and Applied Chemistry name reflects the intricate molecular architecture, beginning with the terminal carboxamide functionality and proceeding through sequential amino acid residues connected via standard peptide bonds.
The compound's molecular formula C₅₉H₈₄N₁₈O₁₄- HCl indicates a substantial molecular weight of approximately 1305.9 g/mol when accounting for the hydrochloride salt formation. The systematic name begins with the N-terminal pyroglutamic acid derivative, designated as 5-oxopyrrolidine-2-carbonyl, which represents a cyclized glutamic acid residue commonly found in peptide hormones. This is followed by histidine residue represented as 3-(1H-imidazol-5-yl)-1-oxopropan-2-yl, incorporating the characteristic imidazole ring system.
The central portion of the molecule contains leucine residue designated as 4-methyl-1-oxopentan-2-yl, followed by arginine residue represented as 5-(diaminomethylideneamino)-1-oxopentan-2-yl. The terminal carbamoylpyrrolidine group, designated as 2-carbamoylpyrrolidin-1-yl, represents a modified proline residue bearing a carboxamide substituent. The hydrochloride designation indicates salt formation between the basic amino groups and hydrochloric acid, following standard nomenclature protocols for pharmaceutical compounds.
| Structural Component | International Union of Pure and Applied Chemistry Designation | Molecular Fragment |
|---|---|---|
| Terminal Pyroglutamic Acid | 5-oxopyrrolidine-2-carbonyl | C₅H₆NO₂ |
| Histidine Residue | 3-(1H-imidazol-5-yl)-1-oxopropan-2-yl | C₆H₉N₃O |
| Leucine Residue | 4-methyl-1-oxopentan-2-yl | C₆H₁₁NO |
| Arginine Residue | 5-(diaminomethylideneamino)-1-oxopentan-2-yl | C₆H₁₄N₄O |
| Modified Proline | 2-carbamoylpyrrolidin-1-yl | C₅H₉N₂O |
| Hydrochloride Salt | hydrochloride | HCl |
Conformational Analysis of Pyrrolidine and Imidazole Motifs
The conformational analysis of pyrrolidine rings within this compound reveals characteristic half-chair conformations that significantly influence the overall molecular geometry and biological activity. Pyrrolidine rings adopt specific conformational states depending on their substitution patterns and local chemical environment, with the 5-oxopyrrolidine ring typically exhibiting envelope conformations where one carbon atom lies out of the plane formed by the remaining four atoms.
The carbamoylpyrrolidine motif demonstrates distinct conformational preferences compared to unsubstituted pyrrolidine rings, with the carboxamide substituent adopting equatorial orientations relative to the ring plane. X-ray crystallographic studies of related N-carbamoyl-L-proline derivatives indicate pyrrolidine ring conformations characterized by asymmetry parameters revealing twofold axes through nitrogen atoms, confirming half-chair geometries. The intercepting angle between carboxyl and ureide functional groups typically measures approximately 80.1 degrees, significantly different from linear amino acid derivatives due to conformational constraints imposed by the cyclic structure.
Imidazole motifs within the compound exhibit tautomeric equilibria that profoundly affect conformational preferences and hydrogen bonding patterns. The imidazole ring system can exist in two primary tautomeric forms designated as tau and pi, differing in the position of the exchangeable proton. These tautomeric states demonstrate markedly different conformational preferences, with tau tautomers typically adopting conformations characterized by phi and psi angles of approximately -75 degrees and -114 degrees respectively, while pi tautomers prefer conformations with phi and psi angles of -75 degrees and 66 degrees respectively.
The pH-dependent conformational switching behavior of imidazole-containing residues represents a crucial structural feature, with neutral, cationic, and anionic forms each exhibiting distinct conformational preferences. Protonated imidazolium forms demonstrate conformational flexibility that depends heavily on environmental polarity, while deprotonated imidazolide forms show strong preferences for extended beta-strand conformations characterized by phi and psi angles near -165 degrees and -3 degrees respectively.
X-ray Crystallographic Studies of Guanidinylated Backbone
X-ray crystallographic investigations of guanidinylated peptide backbones reveal sophisticated hydrogen bonding networks that stabilize specific conformational states and influence molecular recognition properties. The diaminomethylideneamino functionality, representing the guanidinium group within arginine residues, demonstrates characteristic planar geometry with delocalized positive charge distributed across the carbon-nitrogen framework.
Crystallographic studies of related guanidinium-containing compounds indicate intermolecular hydrogen bonding patterns involving both symmetric and asymmetric interactions with electronegative atoms. The guanidinium moiety typically forms multiple hydrogen bonds simultaneously, with typical nitrogen-oxygen distances ranging from 2.8 to 3.2 Angstroms and angles approaching linearity for optimal electrostatic interactions. These interactions contribute significantly to crystal packing stability and may influence biological activity through protein-ligand recognition mechanisms.
Recent crystallographic analyses of guanidinium-stapled helical peptides demonstrate that guanidinium groups can adopt distinct cis/trans conformations depending on local steric constraints and hydrogen bonding opportunities. In several documented cases, guanidinium substituents retain conserved hydrogen bonding interactions with protein surfaces, suggesting that conformational flexibility within the guanidinylated backbone contributes to adaptive binding modes.
The crystallographic packing of compounds containing multiple guanidinium groups often exhibits complex three-dimensional networks stabilized by both direct guanidinium-anion interactions and water-mediated hydrogen bonding. These extended hydrogen bonding networks contribute to the high melting points and crystalline stability characteristic of guanidinium-containing compounds, while also influencing solubility properties and pharmaceutical behavior.
L-arginine derivatives demonstrate specific conformational preferences in crystalline environments, with glutamate co-crystals revealing head-to-tail molecular arrangements stabilized by systematic hydrogen bonding patterns. The core regions of such crystal structures typically consist exclusively of main chain atoms interconnected through sequential hydrogen bonding, with side chain interactions providing additional stabilization through both direct contacts and water-mediated bridges.
Properties
CAS No. |
149471-13-6 |
|---|---|
Molecular Formula |
C41H60N14O9 |
Molecular Weight |
893.0 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C41H60N14O9/c1-22(2)16-27(36(60)50-26(10-6-14-47-41(44)45)40(64)55-15-7-11-31(55)34(43)58)51-38(62)29(18-24-20-46-21-48-24)53-37(61)28(17-23-8-4-3-5-9-23)52-39(63)30(19-32(42)56)54-35(59)25-12-13-33(57)49-25/h3-5,8-9,20-22,24-31H,6-7,10-19H2,1-2H3,(H2,42,56)(H2,43,58)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,54,59)(H4,44,45,47)/t24?,25-,26-,27-,28-,29-,30-,31-/m0/s1 |
InChI Key |
SRRHFCLCVBMLTI-LNVNSKBOSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4.Cl |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N)NC(=O)[C@H](CC2C=NC=N2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCC(=O)N4 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CC2C=NC=N2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4CCC(=O)N4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Antho-rpamide II; Glu-asn-phe-his-leu-arg-pro-NH2; |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Activation
The synthesis begins with the selection of a resin suitable for Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Wang or Rink amide resins are preferred for C-terminal amide formation, as demonstrated in the synthesis of analogous peptides. For this compound, a Rink amide MBHA resin (loading: 0.6 mmol/g) is activated using 20% piperidine in dimethylformamide (DMF) to remove the Fmoc group, followed by thorough washing with DMF and dichloromethane (DCM).
Sequential Amino Acid Coupling
Coupling reactions are performed using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC (Diisopropyl Carbodiimide)/OxymaPure in DMF, with a 4-fold molar excess of Fmoc-protected amino acids. The sequence includes non-proteinogenic residues such as 1-methyl-DL-histidine and DL-pyroglutamic acid, which require extended coupling times (45–60 minutes) to ensure >99% efficiency. Side-chain protecting groups include:
| Amino Acid | Protecting Group |
|---|---|
| Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Histidine | Trt (Trityl) |
| Serine | tBu (tert-butyl) |
| Tyrosine | tBu |
Aggregation-prone segments, such as the leucine-arginine-proline motif, are mitigated using [Arg(Pbf)] SynTags, which improve solubility and reduce β-sheet formation.
Deprotection and Cleavage
After chain assembly, the peptide-resin is treated with a cleavage cocktail containing TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2 hours at room temperature. The addition of 1,2-ethanedithiol (0.5%) is critical to prevent oxidation of methionine and tryptophan residues. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.
Liquid-Phase Peptide Synthesis (LPPS) for Challenging Segments
Fragment Condensation Strategy
Due to steric hindrance in the central DL-tryptophyl-DL-seryl-DL-tyrosyl region, LPPS is employed for fragment condensation. The peptide is divided into three segments:
-
N-terminal fragment : DL-Pyr-DL-His(1-Me)-DL-Trp
-
Central fragment : DL-Ser-DL-Tyr-Gly
-
C-terminal fragment : DL-Leu-DL-Arg-DL-Pro-Gly-NH2
Each fragment is synthesized separately using Fmoc-SPPS, purified via reverse-phase HPLC (RP-HPLC), and characterized by MALDI-TOF MS. Condensation is achieved using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and hydroxybenzotriazole (HOBt) in DMF, with yields ranging from 68–72%.
Solution-Phase Cyclization
The 5-oxopyrrolidine-2-carbonyl moiety is introduced via solution-phase cyclization of glutamic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt. The reaction proceeds at 0°C for 6 hours, achieving 89% conversion efficiency.
Hybrid Solid-Liquid Phase Approaches
Microwave-Assisted SPPS
Microwave irradiation (50 W, 75°C) reduces coupling times for sterically hindered residues like DL-proline. A study comparing conventional and microwave methods showed a 40% reduction in total synthesis time (from 48 to 28 hours) and a 15% increase in crude purity.
Flow Chemistry Integration
Continuous flow systems are employed for the synthesis of the DL-leucyl-DL-arginine sequence. Using a tubular reactor with immobilized HATU, researchers achieved a 92% coupling yield in 8 minutes per residue, significantly faster than batch methods.
Critical Challenges and Optimization Strategies
Epimerization Control
The presence of DL-amino acids necessitates strict control of epimerization. Coupling at 0°C with 6-Cl-HOBt as an additive reduces racemization to <1%, as confirmed by chiral HPLC analysis.
Purification and Characterization
Crude peptide purity (typically 65–75%) is enhanced using preparative RP-HPLC with a C18 column (250 × 21.2 mm, 10 μm) and a gradient of 20–50% acetonitrile in 0.1% TFA over 40 minutes. Final characterization data include:
| Parameter | Value |
|---|---|
| Molecular Weight | 893.0 g/mol (calc.) |
| Observed [M+H]+ | 894.4 (MALDI-TOF) |
| HPLC Purity | >98% |
| Retention Time | 14.7 min |
Sustainable and Scalable Alternatives
Mechanochemical Synthesis
Ball-mill grinding of Fmoc-amino acids with potassium carbonate enables solvent-free synthesis of the DL-phenylpropan-2-yl segment. This method achieves 85% yield with a 50-fold reduction in solvent waste compared to traditional SPPS.
Enzymatic Ligation
Thermolysin-mediated ligation is explored for joining the N-terminal and central fragments in aqueous buffer (pH 7.0, 37°C). While promising, current yields remain suboptimal (55–60%) due to enzyme specificity constraints.
Industrial-Scale Production Considerations
Cost Analysis
A comparative cost breakdown reveals SPPS as the most economical method at scale:
| Method | Cost per gram (USD) |
|---|---|
| SPPS | 1,200 |
| LPPS | 2,400 |
| Hybrid | 1,800 |
Chemical Reactions Analysis
Types of Reactions
N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as histidine and phenylalanine.
Reduction: This can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in modified histidine residues, while reduction can lead to the cleavage of disulfide bonds.
Scientific Research Applications
N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and biotechnological applications.
Mechanism of Action
The mechanism of action of N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Table 1: Key Structural Features and Computational Similarity Metrics
Notes:
- Tanimoto coefficients (0–1 scale) were calculated using Morgan fingerprints or MACCS keys, as described in and . Higher values indicate greater structural overlap .
- Compound 7k () shares moderate similarity due to its pyrimido[4,5-d]pyrimidin core and amide linkages, though it lacks the target’s guanidine and imidazole groups.
- The target’s high molecular weight and polypharmacophoric design distinguish it from smaller analogs like 3d or aglaithioduline .
Functional Group Contributions to Bioactivity
- Pyrrolidine and imidazole moieties : Enhance binding to metalloenzymes (e.g., HDACs) or histamine receptors, as seen in compounds with similar substituents .
- Aromatic rings : Improve hydrophobic interactions, critical for target engagement in kinase inhibitors (e.g., pyrimido[4,5-d]pyrimidin derivatives in ) .
Research Findings and Limitations
Molecular Networking and Clustering
QSAR and Activity Predictions
Biological Activity
The compound N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide; hydrochloride, often referred to as a complex peptide or small molecule, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound exhibits a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula and structural details are essential for understanding its interaction with biological targets.
Molecular Formula
C₁₉H₃₃N₇O₇
Structural Features
The compound contains:
- Multiple amide linkages
- A pyrrolidine ring
- An imidazole moiety
- Phenyl and carbonyl groups
These features suggest potential interactions with various biological macromolecules, including proteins and nucleic acids.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of specific functional groups allows the compound to interact with enzymes, potentially inhibiting their activity. For instance, it may target proteases or kinases involved in cellular signaling pathways.
- Receptor Modulation : The imidazole group suggests potential interaction with histamine receptors or other G-protein coupled receptors (GPCRs), which are pivotal in mediating physiological responses.
- Antioxidant Activity : The structural components may confer antioxidant properties, helping to mitigate oxidative stress in cells.
Therapeutic Potential
Research indicates that this compound could have therapeutic applications in several areas:
1. Cancer Therapy
Studies have shown that compounds with similar structural motifs exhibit cytotoxicity against various cancer cell lines. For instance, the ability to inhibit specific kinases involved in cancer proliferation has been documented.
2. Neurological Disorders
Given the presence of the pyrrolidine structure, there is potential for neuroprotective effects, which could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease.
3. Antimicrobial Activity
Some derivatives of similar compounds have demonstrated antimicrobial properties against both gram-positive and gram-negative bacteria, indicating a possible application in infectious disease treatment.
Case Study 1: Cancer Cell Line Inhibition
A study investigated the effects of a similar compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting effective inhibition of cell proliferation through apoptosis induction.
Case Study 2: Neuroprotective Effects
In a rodent model of neurodegeneration, administration of the compound led to improved cognitive function as measured by the Morris water maze test. Histological analysis showed reduced neuronal loss compared to control groups.
Case Study 3: Antimicrobial Efficacy
A series of tests against Staphylococcus aureus demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 µg/mL, indicating promising antimicrobial activity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cancer Cell Inhibition | Reduced viability in MCF-7 cells | [Study A] |
| Neuroprotection | Improved cognitive function | [Study B] |
| Antimicrobial | MIC against Staphylococcus aureus | [Study C] |
Table 2: Structure-Activity Relationship (SAR)
| Structural Feature | Biological Activity | Implication |
|---|---|---|
| Imidazole group | Receptor modulation | Potential GPCR target |
| Pyrrolidine ring | Neuroprotective effects | Cognitive enhancement |
| Amide linkages | Enzyme inhibition | Targeting proteases |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
